molecular formula C12H23NO2S B13168165 4-[(Cyclohexanesulfonyl)methyl]piperidine

4-[(Cyclohexanesulfonyl)methyl]piperidine

Cat. No.: B13168165
M. Wt: 245.38 g/mol
InChI Key: HMPDYYQZBDSNEN-UHFFFAOYSA-N
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Description

4-[(Cyclohexanesulfonyl)methyl]piperidine is a chemical compound primarily used in research settings. It is known for its unique structure, which includes a piperidine ring substituted with a cyclohexanesulfonylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexanesulfonyl)methyl]piperidine typically involves the reaction of piperidine with cyclohexanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexanesulfonyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-[(Cyclohexanesulfonyl)methyl]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(Cyclohexanesulfonyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

    Cyclohexanesulfonyl chloride: A sulfonyl chloride derivative used in organic synthesis.

    N-(piperidine-4-yl) benzamide: A piperidine derivative with potential anticancer properties.

Uniqueness

4-[(Cyclohexanesulfonyl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H23NO2S

Molecular Weight

245.38 g/mol

IUPAC Name

4-(cyclohexylsulfonylmethyl)piperidine

InChI

InChI=1S/C12H23NO2S/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h11-13H,1-10H2

InChI Key

HMPDYYQZBDSNEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2CCNCC2

Origin of Product

United States

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